![molecular formula C19H20FNO2 B5548571 2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

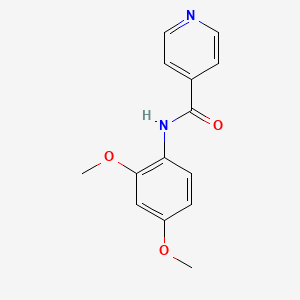

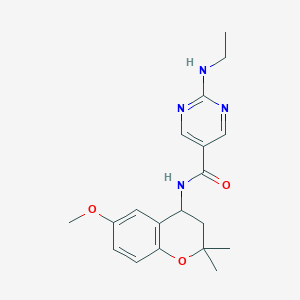

Fluoro-benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The introduction of fluorine atoms into benzamide structures can profoundly affect their chemical, physical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis Analysis

The synthesis of fluoro-benzamide derivatives often involves the amide coupling of a fluoro-substituted benzoic acid with an amine. For example, a practical method for synthesizing CCR5 antagonists involved esterification, Claisen type reaction, and Suzuki−Miyaura reaction followed by hydrolysis and amidation steps, showcasing the complexity and specificity of synthesizing functionalized benzamides (Ikemoto et al., 2005).

Molecular Structure Analysis

X-ray crystallography is a common tool for determining the molecular structure of fluoro-benzamide derivatives, revealing details such as bond lengths, angles, and molecular conformation. The structure-activity relationships (SAR) can be studied to understand the impact of molecular modifications on biological activity and physicochemical properties.

Chemical Reactions and Properties

Fluoro-benzamides participate in various chemical reactions, including nucleophilic substitution, due to the presence of the fluorine atom. The electronic effects of fluorine can influence the reactivity and interaction with biological targets. For instance, nucleophilic vinylic substitution (S(N)V) reactions were explored for synthesizing 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones, demonstrating the synthetic versatility of fluoro-containing enamides (Meiresonne et al., 2015).

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide analogs, like MS-27-275, have been studied for their ability to inhibit histone deacetylase (HDA). This compound showed marked in vivo antitumor activity against various human tumor cell lines, suggesting potential use in cancer chemotherapy (Saito et al., 1999).

Building Blocks in Medicinal Chemistry

Fluorinated benzamides are valuable as building blocks in medicinal chemistry. For instance, 3-amino-4-fluoropyrazoles, synthesized from monofluorinated enaminoketones, offer functional groups that allow further development of medicinal compounds (Surmont et al., 2011).

Palladium-Catalyzed Ortho-Fluorination

In the field of organic synthesis, palladium-catalyzed ortho-fluorination using triflamide-protected benzylamines is a significant application. This process involves N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and is crucial in medicinal chemistry and synthesis (Wang et al., 2009).

Histamine H3 Receptor Antagonists

Certain benzamide derivatives have been found effective as histamine H3 receptor antagonists. These compounds showed good in vitro affinity for the receptor and desirable pharmacokinetic properties, making them potential candidates for treating related disorders (Gao et al., 2015).

Synthesis of Fluorinated Heterocyclic Compounds

2-Fluoroacrylic building blocks derived from benzamides have been used in synthesizing various fluorine-bearing heterocyclic compounds. These compounds play a significant role in developing new pharmaceuticals and organic materials (Shi et al., 1996).

Imaging of Brain Receptors

Fluorinated benzamide derivatives have been utilized in imaging brain receptors in Alzheimer's disease patients. For example, a selective serotonin 1A receptor molecular imaging probe was used for quantifying receptor densities, providing insights into the disease's pathology (Kepe et al., 2006).

Eigenschaften

IUPAC Name |

2-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMBBVHNRHGNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)